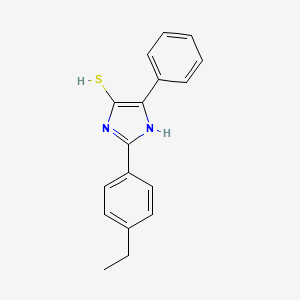

2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-2-12-8-10-14(11-9-12)16-18-15(17(20)19-16)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQGOBYGPOPXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylbenzaldehyde with benzylamine and elemental sulfur in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.

Substitution: The phenyl and 4-ethylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Brominated or nitrated derivatives of the phenyl and 4-ethylphenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The imidazole ring can be reduced to form dihydroimidazole derivatives.

- Substitution Reactions : The phenyl groups can undergo electrophilic aromatic substitution.

Biological Applications

Research has highlighted several biological applications:

- Enzyme Inhibition : The thiol group can interact with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : Its imidazole ring may interact with metal ions or aromatic residues, influencing receptor functions.

Medicinal Applications

The compound has been explored for its potential:

- Antimicrobial Properties : Exhibits activity against various bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Industrial Applications

In industry, 2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol is utilized in developing new materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds, including this compound, showed significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes by thiol interactions.

Case Study 2: Cancer Research

Research published in medicinal chemistry journals indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The study focused on its ability to induce apoptosis through reactive oxygen species (ROS) generation, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions or aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The thiol group in the target compound enhances reactivity compared to hydroxyl or methylthio groups (e.g., 2-Ethylthio-5-formylimidazole in ).

- Lipophilicity : The ethylphenyl group increases logP compared to methyl or halogenated analogues, favoring membrane permeability but complicating aqueous solubility .

- Biological Activity : Thiol-containing imidazoles often exhibit enzyme inhibitory effects (e.g., via disulfide bridges), whereas fluorinated derivatives (e.g., ) target receptors with higher specificity.

Biological Activity

2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol is a compound belonging to the imidazole class, known for its diverse biological activities. This article aims to detail its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a thiol group, which is crucial for its biological activity. The imidazole ring allows for interactions with various biological targets, including enzymes and receptors. Its structural formula can be represented as follows:

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

- Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing the activity of metalloproteins.

- Aromatic Interactions : The phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. A comparative analysis of minimum inhibitory concentrations (MIC) for similar imidazole derivatives is presented in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-Ethylphenyl)-5-phenyl | 15 | E. coli |

| Imidazole Derivative A | 10 | S. aureus |

| Imidazole Derivative B | 20 | P. aeruginosa |

Anticancer Activity

The compound has been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be within the range of 4.98–14.65 µM, indicating moderate potency against tumor cells .

Case Studies

A notable study investigated the synthesis and biological evaluation of various imidazole derivatives, including this compound. The study reported that the compound exhibited significant growth inhibition in cancer cell lines and showed potential as an enzyme inhibitor .

Another investigation focused on the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications to the phenyl groups could enhance their anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-ethylphenyl)-5-phenyl-1H-imidazole-4-thiol, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted aldehydes, amines, and thiourea derivatives under acidic or basic conditions. For example, a modified Debus-Radziszewski reaction may employ ethanol/water as a solvent with ammonium acetate as a catalyst at reflux (80–100°C) for 12–24 hours . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine), using microwave-assisted synthesis to reduce time (e.g., 30 minutes at 120°C), or employing phase-transfer catalysts (e.g., TBAB) to enhance yields .

Q. How is the structural integrity of this imidazole derivative confirmed post-synthesis?

- Analytical Workflow :

- NMR : and NMR are critical for verifying substitution patterns. For example, the thiol (-SH) proton typically appears as a broad singlet at δ 3.8–4.2 ppm, while aromatic protons from ethylphenyl and phenyl groups resonate at δ 6.8–7.5 ppm .

- Elemental Analysis : Combustion analysis (C, H, N, S) should align with theoretical values within ±0.3% .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 335.12) .

Q. What solvent systems are suitable for purification, and how is crystallinity assessed?

- Purification : Recrystallization from ethanol/water (7:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate 4:1) are standard. Crystallinity is evaluated via X-ray diffraction (SHELXL software) to confirm lattice parameters and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR signals (e.g., unexpected splitting of thiol protons) may arise from tautomerism (imidazole-thione ↔ imidazole-thiol). Solutions include:

- Variable-temperature NMR (VT-NMR) to observe dynamic exchange .

- Computational modeling (DFT at B3LYP/6-311+G(d,p)) to predict stable tautomers .

- Single-crystal XRD to unambiguously assign the thiol/thione configuration .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Key Approaches :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect thiols during intermediate steps .

- Low-Temperature Reactions : Conduct lithiation or Grignard reactions at −78°C to prevent side reactions .

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) with Buchwald-Hartwig ligands enhances efficiency .

Q. How does the electronic environment of the thiol group influence biological activity?

- Mechanistic Insight : The thiol’s electron-withdrawing effect increases electrophilicity at C2/C5 positions, enhancing interactions with biological targets (e.g., enzyme active sites). SAR studies show:

- Substitution at C4-ethylphenyl boosts hydrophobic binding (logP ~3.5) .

- Thiol oxidation to disulfide (-S-S-) reduces activity, confirmed via IC assays against kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.